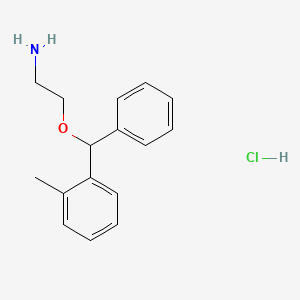

N,N-Didemethylorphenadrine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Didemethylorphenadrine Hydrochloride is a serotonin uptake inhibitor . It is a metabolite of orphenadrine, a muscle relaxant (skeletal) and antihistaminic . It is also used in cancer research, neurology, and infectious disease research .

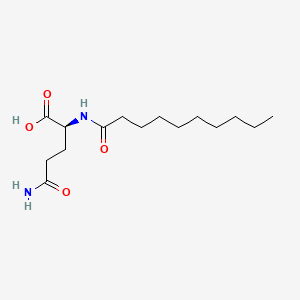

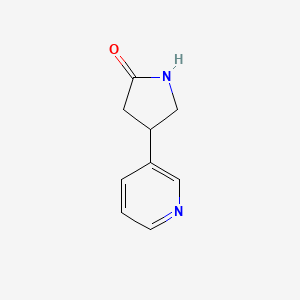

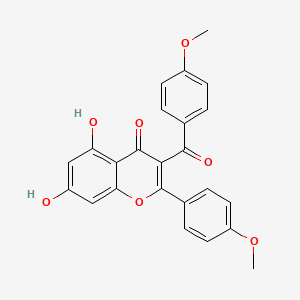

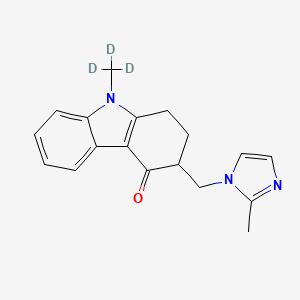

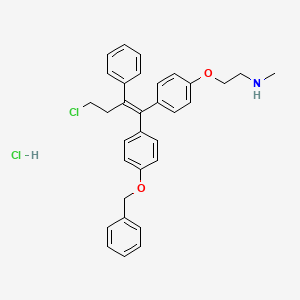

Molecular Structure Analysis

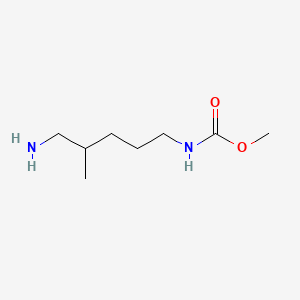

The molecular formula of N,N-Didemethylorphenadrine Hydrochloride is C16H20ClNO . The molecular weight is 277.79 g/mol . The IUPAC name is 2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride .Scientific Research Applications

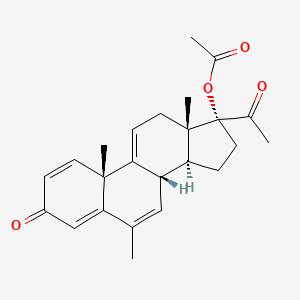

Influence on Neurotransmitter Uptake : N,N-Didemethylorphenadrine Hydrochloride and its derivatives have been studied for their effects on the uptake of noradrenaline (NA) and serotonin (5-HT) in rat brain slices. It was found that while N,N-Didemethylorphenadrine Hydrochloride had a weaker inhibitory effect on NA uptake compared to its other derivatives, its effects on 5-HT uptake were similar. This suggests a potential role in modulating neurotransmitter levels, which could have implications for treating depression and other neurological disorders (P. V. D. Zee & W. Hespe, 1973).

Rapid Brain Penetration : Another study focused on the concentrations of orphenadrine and its derivatives in rat brains after administration. It was observed that both orphenadrine and tofenacine (a derivative) penetrate rapidly into the brain. This rapid brain penetration could be significant in developing treatments for central nervous system disorders (R. C. Roozemond, W. Hespe, & W. Nauta, 1968).

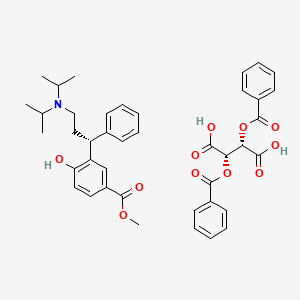

Structural Analysis : The solid-state structure of orphenadrine hydrochloride was determined through X-ray diffraction analysis, providing insights into its molecular structure. Understanding the molecular structure is crucial for drug development, as it influences how the drug interacts with targets in the body (R. Glaser, D. Donnell, & K. Maartmann-moe, 1992).

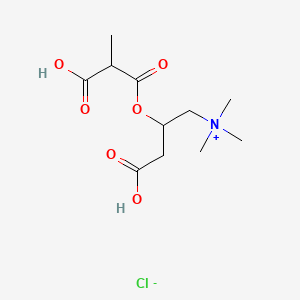

Metabolism and Excretion : Research on the metabolism and excretion of orphenadrine citrate (a related compound) in humans showed that it undergoes rapid and extensive biotransformation with a significant proportion of the administered dose excreted as metabolites. This information is vital for understanding the drug's pharmacokinetics and safety profile (T. Ellison, A. Snyder, J. Bolger, & R. Okun, 1971).

Mechanism of Action

Target of Action

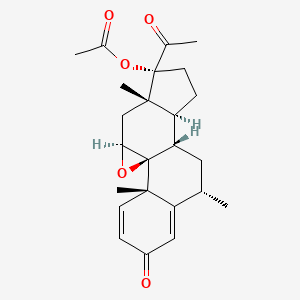

N,N-Didemethylorphenadrine Hydrochloride is a derivative of Orphenadrine . Orphenadrine primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as sleep, appetite, thermoregulation, and cognitive functions .

Mode of Action

Orphenadrine, and by extension N,N-Didemethylorphenadrine Hydrochloride, acts as an antagonist at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically, Orphenadrine binds and inhibits both Histamine H1 receptors and NMDA receptors . It restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia .

Biochemical Pathways

Orphenadrine’s antagonism of Histamine H1 and NMDA receptors can influence a variety of biochemical pathways, particularly those involved in neurological and muscular function .

Result of Action

Orphenadrine is used as an adjunct for the symptomatic relief of musculoskeletal pain and discomfort .

Safety and Hazards

properties

IUPAC Name |

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFKNCEEQHGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Didemethylorphenadrine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.